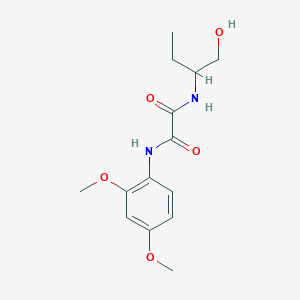
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as DMOX, is a chemical compound that has been widely used in scientific research applications. DMOX is a potent inhibitor of cytochrome P450 enzymes and has been found to have a wide range of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-hydroxybutan-2-amine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine, which is then reacted with oxalyl chloride to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide. Finally, this compound is reacted with ammonia to form the desired product, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Starting Materials
2,4-dimethoxybenzoyl chloride, 1-hydroxybutan-2-amine, oxalyl chloride, ammonia
Reaction
Step 1: 2,4-dimethoxybenzoyl chloride is reacted with 1-hydroxybutan-2-amine in the presence of a base such as triethylamine to form N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine., Step 2: N-(2,4-dimethoxybenzoyl)-1-hydroxybutan-2-amine is then reacted with oxalyl chloride in the presence of a base such as pyridine to form N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide., Step 3: Finally, N-(2,4-dimethoxybenzoyl)-N'-(1-hydroxybutan-2-yl)oxamide is reacted with ammonia in the presence of a base such as sodium hydroxide to form N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Mécanisme D'action
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the enzyme from interacting with its substrate, leading to inhibition of enzyme activity. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to be a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Effets Biochimiques Et Physiologiques
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to have a wide range of biochemical and physiological effects. Inhibition of cytochrome P450 enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been found to increase the toxicity of several drugs, including acetaminophen, diclofenac, and tamoxifen. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has also been found to increase oxidative stress and inflammation in several animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a potent inhibitor of cytochrome P450 enzymes and has been widely used in scientific research applications. However, there are several limitations to its use in lab experiments. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems. Additionally, N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can have off-target effects on other enzymes and receptors, leading to potential confounding effects.
Orientations Futures
There are several future directions for research on N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide. One area of interest is the development of more specific inhibitors of cytochrome P450 enzymes, which could lead to more targeted therapies for drug metabolism and toxicity. Another area of interest is the development of new animal models to study the effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on physiological processes such as inflammation and oxidative stress. Finally, there is a need for further research on the potential off-target effects of N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide on other enzymes and receptors, which could provide insights into its broader physiological effects.
Applications De Recherche Scientifique
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been widely used in scientific research applications as a potent inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs, toxins, and endogenous compounds. Inhibition of these enzymes can lead to altered drug metabolism, increased toxicity, and altered physiological responses. N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has been used to study the role of cytochrome P450 enzymes in drug metabolism and toxicity, as well as in the regulation of physiological processes such as inflammation, oxidative stress, and apoptosis.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-9(8-17)15-13(18)14(19)16-11-6-5-10(20-2)7-12(11)21-3/h5-7,9,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIMMRZURPIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethoxyphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

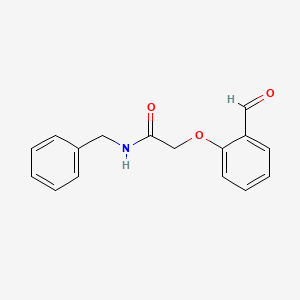
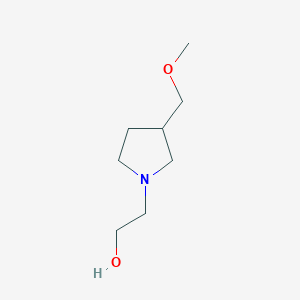
![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)
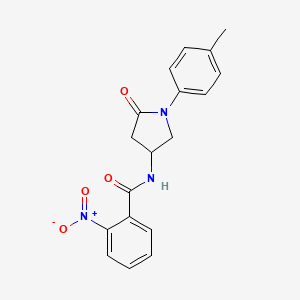
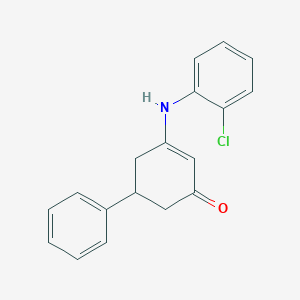
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)
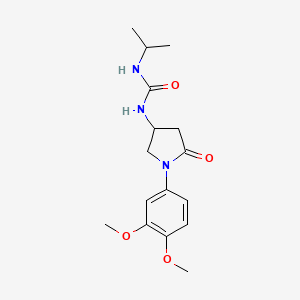
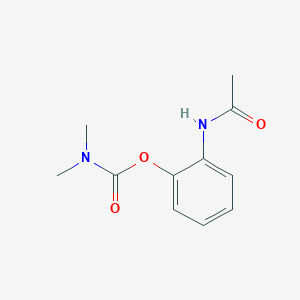
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)